N-(2-(dimethylamino)ethyl)-2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride
Description
Its core structure includes a benzo[d]thiazole ring substituted with a methylsulfonyl group at position 6, an acetamide bridge linked to a 2,4-dimethylphenyl group, and a dimethylaminoethyl side chain. Benzothiazole derivatives are known for diverse pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities . This compound’s methylsulfonyl group and dimethylaminoethyl moiety may enhance solubility and target affinity, distinguishing it from analogs .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(2,4-dimethylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2.ClH/c1-15-6-7-17(16(2)12-15)13-21(26)25(11-10-24(3)4)22-23-19-9-8-18(30(5,27)28)14-20(19)29-22;/h6-9,12,14H,10-11,13H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZGKJOQZCYORT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 365.46 g/mol
- CAS Number : 444093-81-6
The compound exhibits its biological activity primarily through interactions with specific molecular targets. Benzothiazole derivatives, such as the one discussed, have been shown to influence various cellular pathways, including apoptosis and cell cycle regulation.
Antitumor Activity
Research indicates that benzothiazole derivatives can exhibit significant antitumor effects. For instance, compounds similar to N-(2-(dimethylamino)ethyl)-2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide have demonstrated:
- Inhibition of Cancer Cell Proliferation : Studies have shown that benzothiazole derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For example, a related compound significantly reduced the viability of A431 (epidermoid carcinoma) and A549 (lung carcinoma) cells at low micromolar concentrations .
- Mechanisms of Action : The antitumor effects are often linked to the induction of apoptosis and inhibition of cell migration. These compounds can downregulate pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in tumor progression .
Neuroprotective Effects
Benzothiazole derivatives have also been evaluated for their neuroprotective properties:
- Anticonvulsant Activity : Compounds in this class have shown promise in reducing seizure activity in animal models. For instance, certain derivatives demonstrated significant anticonvulsant effects in the maximal electroshock (MES) test at doses as low as 100 mg/kg .
- Low Neurotoxicity : Importantly, these compounds exhibit lower neurotoxicity compared to traditional anticonvulsants, indicating a favorable safety profile .
Case Studies
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Recent studies have demonstrated that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. Research indicates that derivatives similar to N-(2-(dimethylamino)ethyl)-2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride show promising antibacterial efficacy against various pathogens. For instance, a study highlighted the synthesis of thiazole and thiophene derivatives that incorporate benzothiazole, showcasing their effectiveness against Gram-positive and Gram-negative bacteria .
1.2 Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes (COX). Research focusing on COX-II inhibitors has identified similar compounds that can reduce inflammation and pain, which may extend to the studied compound . This application is particularly relevant in developing treatments for chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of dimethylamino and methylsulfonyl groups is believed to enhance solubility and bioavailability, making it a candidate for further development in drug formulation . Table 1 summarizes key structural features and their proposed effects on activity:
| Structural Feature | Proposed Effect |
|---|---|
| Dimethylamino group | Increases lipophilicity and solubility |
| Methylsulfonyl group | Enhances metabolic stability |
| Benzothiazole moiety | Contributes to antimicrobial activity |
Potential in Drug Development
3.1 Targeting Neurological Disorders
Given the compound's ability to interact with various biological targets, there is potential for its use in treating neurological disorders. Research into similar compounds has shown promise in modulating neuroinflammatory pathways, which are crucial in conditions like Alzheimer's disease and multiple sclerosis . The modulation of the NLRP3 inflammasome pathway by compounds with similar structures indicates a potential therapeutic avenue for neuroprotection .
3.2 Cancer Therapy
Compounds with benzothiazole structures have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells. The specific configuration of this compound may enhance its efficacy against certain cancer types by targeting specific cellular pathways involved in tumor growth and metastasis .
Comparison with Similar Compounds
Substituents on the Benzo[d]thiazole Ring
The methylsulfonyl group at position 6 of the benzothiazole ring is a critical feature. Similar compounds exhibit variations at this position:
- N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) : Features a nitro group at position 6, which enhances electrophilicity but may reduce metabolic stability compared to methylsulfonyl .
- N-(2-(Dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride: Contains an ethylsulfonyl group on the benzamide moiety and a fluoro substituent at position 6 of the benzothiazole, altering electronic properties and binding interactions .
Table 1: Substituent Comparison on Benzo[d]thiazole Ring
Acetamide Side Chain Modifications
The dimethylaminoethyl group in the target compound contrasts with other side chains:
Table 2: Acetamide Side Chain Comparison
Aryl Group Variations
The 2,4-dimethylphenyl group in the target compound differs from analogs:
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound contains a dimethylaminoethyl group, a methylsulfonyl-substituted benzo[d]thiazole core, and a 2,4-dimethylphenylacetamide moiety. The dimethylaminoethyl group enhances solubility and potential receptor binding via protonation, while the methylsulfonyl group contributes to electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets. The 2,4-dimethylphenyl group may enhance lipophilicity and membrane permeability .
Structural Comparison Table :
| Feature | Role in Bioactivity | Example from Evidence |
|---|---|---|
| Benzo[d]thiazole core | Binds ATP pockets in kinases | |
| Methylsulfonyl group | Stabilizes π-π stacking with aromatic residues | |
| Dimethylaminoethyl chain | Facilitates blood-brain barrier penetration |
Q. What synthetic methodologies are commonly used to prepare this compound?
Synthesis typically involves:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with methylsulfonyl-containing precursors under acidic conditions.
- Step 2 : Alkylation of the thiazole nitrogen with 2-(dimethylamino)ethyl chloride.
- Step 3 : Acetamide coupling using 2-(2,4-dimethylphenyl)acetic acid and carbodiimide-based reagents (e.g., EDC/HOBt) .
- Step 4 : Hydrochloride salt formation via HCl treatment in methanol .
Key reaction conditions: Solvents (DMF, dichloromethane), catalysts (triethylamine), and temperatures (0–25°C) are critical for optimizing yields (>70%) .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., methylsulfonyl proton shifts at δ 3.1–3.3 ppm) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 520.18) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., neuroprotection vs. cytotoxicity)?
Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges). Methodological recommendations :
- Dose-response profiling : Test concentrations from 1 nM–100 µM in multiple cell lines (e.g., SH-SY5Y for neuroprotection, HepG2 for cytotoxicity) .
- Target-specific assays : Use kinase inhibition panels to identify off-target effects (e.g., Aurora kinase vs. EGFR) .
- Redox profiling : Measure ROS levels to distinguish cytotoxic vs. cytoprotective mechanisms .
Example Data Conflict :
| Study | Activity (IC) | Cell Line | Proposed Mechanism |
|---|---|---|---|
| 2.5 µM (neuroprotection) | SH-SY5Y | ERK pathway activation | |
| 8.7 µM (cytotoxicity) | HepG2 | Caspase-3 induction |
Q. What strategies optimize in vivo efficacy while minimizing toxicity?
- Prodrug design : Modify the dimethylaminoethyl group to reduce acute toxicity (e.g., acetylated prodrugs with controlled release) .
- Pharmacokinetic studies : Monitor plasma half-life (e.g., ~4.2 hours in rodents) and tissue distribution via LC-MS/MS .
- Toxicity mitigation : Co-administer antioxidants (e.g., N-acetylcysteine) to counteract ROS-mediated hepatotoxicity .
Q. How can molecular docking elucidate interaction mechanisms with biological targets?
- Target selection : Prioritize kinases (e.g., JAK2, CDK2) based on structural homology to benzo[d]thiazole derivatives .
- Docking software : Use AutoDock Vina with flexible ligand sampling and rigid receptor models (PDB: 4AQ3 for JAK2).
- Validation : Compare predicted binding energies (<-9 kcal/mol) with experimental IC values .
Key Interaction Sites :
- Methylsulfonyl group forms hydrogen bonds with Lys89 (JAK2).
- Dimethylphenyl group occupies a hydrophobic pocket near Val76 .
Q. What stability challenges arise during storage, and how are they addressed?
- Degradation pathways : Hydrolysis of the acetamide bond under acidic conditions (pH < 4) .
- Stabilization methods : Lyophilize with trehalose (1:1 ratio) for long-term storage at -80°C.
- Analytical monitoring : Use forced degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking .
Methodological Tables
Q. Table 1: Key Spectroscopic Data
| Technique | Parameters | Evidence Source |
|---|---|---|
| H NMR | δ 2.2 (s, 6H, N(CH)), δ 7.1–7.3 (m, aromatic) | |
| HRMS | [M+H] = 520.18 (calc. 520.17) | |
| HPLC Retention | 12.3 min (C18, 60% acetonitrile) |
Q. Table 2: Bioactivity Comparison
| Assay Type | Result (IC) | Target | Reference |
|---|---|---|---|
| Kinase inhibition | 0.8 µM | JAK2 | |
| Antiproliferative | 5.2 µM | HeLa | |
| Neuroprotection | 2.1 µM | SH-SY5Y |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
